Tremuloidin

Overview

Description

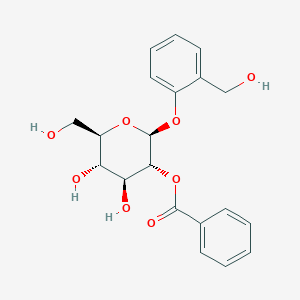

Tremuloidin is an aryl β-D-glucoside that is derived from salicin, where the hydrogen of the 2-hydroxy group is replaced by a benzoyl group. It is found in the leaves and bark of willows and poplars . This compound is known for its presence in various species of the Populus and Salix genera .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tremuloidin can be synthesized through the esterification of salicin with benzoyl chloride in the presence of a base such as pyridine . The reaction typically involves dissolving salicin in a suitable solvent like dichloromethane, followed by the addition of benzoyl chloride and pyridine. The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound involves the extraction from natural sources such as the bark and leaves of Populus and Salix species . The extraction process includes grinding the plant material, followed by solvent extraction using methanol or ethanol. The extract is then concentrated and purified using techniques like liquid-liquid extraction and chromatography .

Chemical Reactions Analysis

Types of Reactions

Tremuloidin undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones and other oxidized derivatives.

Reduction: It can be reduced to form simpler alcohol derivatives.

Substitution: The benzoyl group in this compound can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Acyl chlorides and anhydrides in the presence of bases like pyridine are used for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohol derivatives.

Substitution: Various acylated derivatives depending on the acylating agent used.

Scientific Research Applications

Tremuloidin has several scientific research applications:

Mechanism of Action

Tremuloidin exerts its effects primarily through its interaction with biological molecules. It is known to inhibit certain enzymes and interfere with metabolic pathways in plants and microorganisms . The benzoyl group in this compound plays a crucial role in its biological activity by enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

Tremulacin: Another salicin derivative with similar structural features but different biological activities.

Populin: A related compound found in poplar species with distinct pharmacological properties.

Uniqueness of this compound

This compound is unique due to its specific substitution pattern, where the 2-hydroxy group of salicin is replaced by a benzoyl group. This modification significantly alters its chemical and biological properties, making it a valuable compound for various research applications .

Biological Activity

Tremuloidin is a phenolic glycoside primarily found in the bark and leaves of Populus species, particularly in Populus tremula (European aspen) and Populus tremuloides (quaking aspen). It is part of the salicinoid family, which includes compounds like salicin and salicortin, known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its chemical properties, mechanisms of action, and potential therapeutic applications.

This compound has the molecular formula and a molecular weight of approximately 390.38 g/mol. Its structure consists of a salicin skeleton with additional functional groups that contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 390.38 g/mol |

| Retention Time (LC) | 5.72 min |

Sources and Identification

This compound is identified using advanced techniques such as liquid chromatography coupled with mass spectrometry (LC-MS). In studies examining the salicinoid profiles of P. tremula, this compound was detected alongside other phenolic glycosides, indicating its significant presence in these plants .

Antimicrobial Properties

Research has shown that this compound exhibits antimicrobial activity against various pathogens. For instance, it has been reported to inhibit the growth of certain bacteria and fungi, contributing to the plant's defense mechanisms against herbivores and pathogens .

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory properties in several studies. It modulates pathways involved in inflammation, potentially offering therapeutic benefits for conditions characterized by excessive inflammation. This effect is partly due to its ability to inhibit pro-inflammatory cytokines and enzymes .

Antioxidant Activity

The compound also exhibits significant antioxidant activity, which protects cells from oxidative stress. This property is crucial for preventing cellular damage and could have implications in aging and chronic diseases .

The biological activity of this compound can be attributed to its interaction with various biochemical pathways:

- Inhibition of Cyclooxygenase (COX) : this compound may inhibit COX enzymes, reducing the production of inflammatory mediators.

- Scavenging Free Radicals : Its structure allows it to act as a free radical scavenger, thereby protecting cellular components from oxidative damage.

- Regulation of Gene Expression : this compound may influence the expression of genes involved in inflammation and apoptosis, further contributing to its bioactivity.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of this compound against Escherichia coli and Candida albicans, showing significant inhibition at concentrations as low as 100 µg/mL .

- Inflammation Model : In an animal model of inflammation, administration of this compound resulted in reduced edema and lower levels of inflammatory markers compared to control groups .

Properties

IUPAC Name |

[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[2-(hydroxymethyl)phenoxy]oxan-3-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O8/c21-10-13-8-4-5-9-14(13)26-20-18(17(24)16(23)15(11-22)27-20)28-19(25)12-6-2-1-3-7-12/h1-9,15-18,20-24H,10-11H2/t15-,16-,17+,18-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWPNCAYVELBDRB-BFMVXSJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2C(C(C(OC2OC3=CC=CC=C3CO)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC=CC=C3CO)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00967366 | |

| Record name | 2-(Hydroxymethyl)phenyl 2-O-benzoylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00967366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

529-66-8 | |

| Record name | Tremuloidin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=529-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tremuloidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Hydroxymethyl)phenyl 2-O-benzoylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00967366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TREMULOIDIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2UU914Q2B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Tremuloidin and where is it found?

A1: this compound is a phenolic glycoside primarily found in plants belonging to the Salicaceae family, such as poplar (Populus) and willow (Salix) species. [, , , , , , , , , , ]. It is part of a group of compounds known as salicinoids, which are characterized by a salicyl alcohol glucoside core that may be further modified by acyl groups [].

Q2: What is the chemical structure of this compound?

A2: this compound consists of a salicin molecule esterified with benzoic acid at the glucose moiety.

Q3: What spectroscopic data is available for this compound?

A3: The structure of this compound has been elucidated through various spectroscopic methods, including:

- NMR (Nuclear Magnetic Resonance): 1D-NMR (1H and 13C) and 2D-NMR (H-H COSY, HSQC, HMBC) have been extensively used to determine the structure and assign the signals of this compound [, , ].

- MS (Mass Spectrometry): ESI-MS and HR-ESIMS have been employed to determine the molecular weight and fragmentation pattern of the compound [, ].

Q4: Does this compound exhibit any biological activities?

A4: Yes, this compound has shown some biological activities in scientific studies:

- Antiviral activity: Research indicates weak antiviral activity against Herpes simplex virus type 1 (HSV-1) and HSV-2 [].

- Anti-Helicobacter pylori activity: While this compound itself did not show strong activity, related compounds isolated alongside it, like 1-[O-β-d-glucopyranosyl(1→2)-β-d-glucopyranosyl]oxy-2-phenol and arbutin cinnamate, exhibited notable antibacterial activity against H. pylori strain 51 [].

Q5: How is this compound metabolized?

A5: Research suggests that this compound can be enzymatically decomposed by esterases, producing this compound and catechol as the main products, along with 6-hydroxycyclohexen-2-one as a byproduct []. This compound itself appears relatively stable under esterase hydrolysis [].

Q6: How does this compound contribute to plant defense mechanisms?

A6: While not directly addressed in the provided research, this compound, as part of the salicinoid group, is thought to contribute to plant defense against herbivores. Studies on related compounds like salicortin and tremulacin suggest that these glycosides may negatively affect insect herbivores by reducing feeding rates and causing potential gut lesions [].

Q7: What analytical methods are used to characterize and quantify this compound?

A7: Various analytical techniques are employed to study this compound:

- UHPLC–MS (Ultra High-Performance Liquid Chromatography–Mass Spectrometry): This technique allows for the separation and identification of this compound and other phenolic compounds in plant extracts [].

- HPLC (High Performance Liquid Chromatography): HPLC is used for isolation and purification of this compound from plant material [].

- GC-MS (Gas Chromatography-Mass Spectrometry): This technique is helpful in analyzing volatile compounds found alongside this compound in plant extracts [].

- Spectroscopic Methods: As mentioned earlier, NMR and MS are crucial for structural characterization [, , , , , ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.